3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
Overview
Description
The compound “3-(4-Fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid” are not available, there are general methods for synthesizing similar compounds. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the neuronal uptakes of norepinephrine (NE), serotonin, or dopamine are all inhibited to an equivalent extent by the triple monoamine reuptake inhibitor diclofensine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, “3-(4-Fluorophenyl)propanoic acid” has an average mass of 168.165 Da and a monoisotopic mass of 168.058655 Da .Scientific Research Applications
Tautomerism and Basicity Studies
3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid and its derivatives have been studied for their tautomerism properties. Research by Boulton and Katritzky (1961) revealed that isoxazole derivatives like 3,4-dimethyl-5-hydroxyisoxazole exist in various forms depending on the solvent and exhibit properties akin to carboxylic acids in terms of acidity (Boulton & Katritzky, 1961).
Antitumor Properties
Isoxazole derivatives have shown potential in the field of cancer research. Potkin et al. (2014) synthesized isoxazole compounds that demonstrated high antitumor activity and the capability to enhance the effects of existing cytostatic drugs (Potkin et al., 2014). Additionally, research by Qi Hao-fei (2011) on novel isoxazole compounds indicated significant anti-tumor activities, suggesting a promising avenue for cancer treatment research (Qi Hao-fei, 2011).
Aurora Kinase Inhibition
A compound structurally related to this compound has been identified as an Aurora kinase inhibitor, indicating potential use in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Lithiation and Reactivity Studies
Micetich and Chin (1970) studied the preparation and lithiation of isoxazoles, which includes reactions and transformations relevant to compounds like this compound. This research contributes to the understanding of chemical reactivity and potential synthetic applications of such compounds (Micetich & Chin, 1970).
Biological Activity in Stem Cell Research
Denton et al. (2021) explored the biological activity of isoxazole derivatives, including their impact on the growth of E. coli organisms. This research has implications for stem cell research, demonstrating the biological significance of these compounds (Denton et al., 2021).
Synthesis and Modification Techniques
The synthesis and modification of isoxazole compounds are crucial for exploring their potential applications. Serebryannikova et al. (2019) reported on the synthesis of isoxazole-4-carboxylic acid derivatives, highlighting the versatility of these compounds in chemical synthesis (Serebryannikova et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODOJYVEBJTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390371 | |
Record name | 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878426-96-1 | |
Record name | 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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